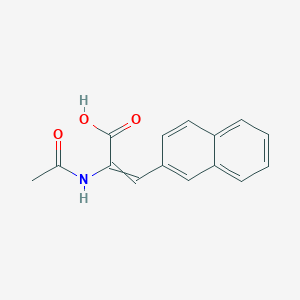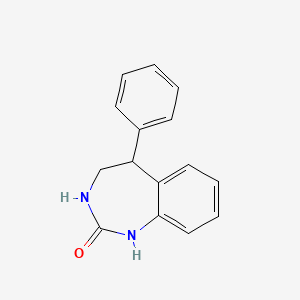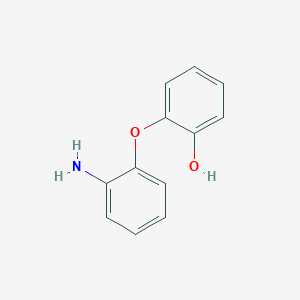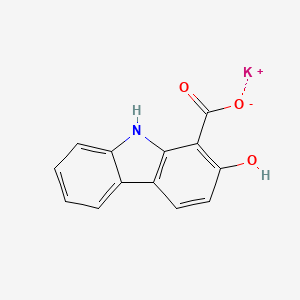
Potassium 2-hydroxy-9H-carbazole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 2-hydroxy-9H-carbazole-1-carboxylate is a chemical compound derived from carbazole, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a carbazole core with a hydroxyl group at the 2-position and a carboxylate group at the 1-position. The potassium salt form enhances its solubility in water, making it useful in various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2-hydroxy-9H-carbazole-1-carboxylate typically involves the following steps:
Formation of 2-hydroxy-9H-carbazole: This can be achieved through the hydroarylation of (Z)-2-(enynyl)indoles using a gold(I) catalyst.
Carboxylation: The hydroxylated carbazole is then subjected to carboxylation reactions to introduce the carboxylate group at the 1-position.
Potassium Salt Formation: The final step involves the neutralization of the carboxylic acid with potassium hydroxide to form the potassium salt.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium 2-hydroxy-9H-carbazole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated carbazole derivatives.
Wissenschaftliche Forschungsanwendungen
Potassium 2-hydroxy-9H-carbazole-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Potassium 2-hydroxy-9H-carbazole-1-carboxylate involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors, modulating their activity.
Pathways: It may influence signaling pathways involved in cell growth, apoptosis, and immune responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxycarbazole: Lacks the carboxylate group, making it less soluble in water.
9H-Carbazole: The parent compound without any functional groups.
2-Hydroxy-9H-carbazole-1-carboxylic acid: The acid form without the potassium salt.
Uniqueness
Potassium 2-hydroxy-9H-carbazole-1-carboxylate stands out due to its enhanced solubility and stability, making it more suitable for various applications compared to its analogs .
Eigenschaften
CAS-Nummer |
96566-70-0 |
|---|---|
Molekularformel |
C13H8KNO3 |
Molekulargewicht |
265.30 g/mol |
IUPAC-Name |
potassium;2-hydroxy-9H-carbazole-1-carboxylate |
InChI |
InChI=1S/C13H9NO3.K/c15-10-6-5-8-7-3-1-2-4-9(7)14-12(8)11(10)13(16)17;/h1-6,14-15H,(H,16,17);/q;+1/p-1 |
InChI-Schlüssel |
KGYBGLDQFAKVQI-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=C(C=C3)O)C(=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


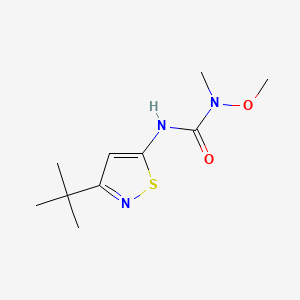
![5-Methyl-2,8,9-trioxa-1lambda~5~-phosphabicyclo[3.3.1]nonan-1-one](/img/structure/B14364144.png)
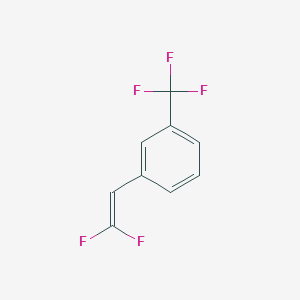


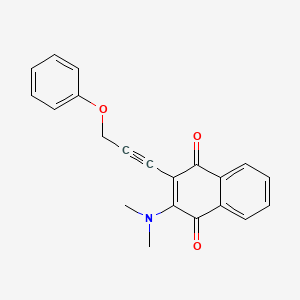
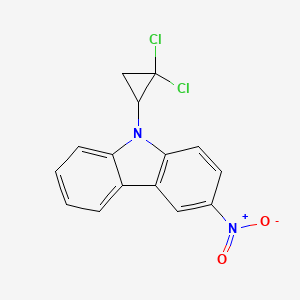
![4-[(Methylcarbamoyl)amino]-N-(4-methylpyridin-2-yl)benzamide](/img/structure/B14364178.png)
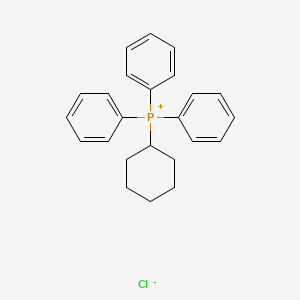
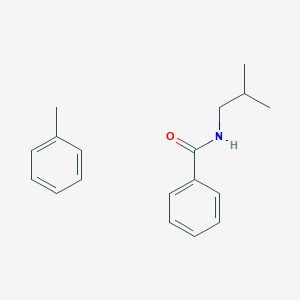
![1-(4'-Methyl[1,1'-biphenyl]-4-yl)propan-1-one](/img/structure/B14364200.png)
